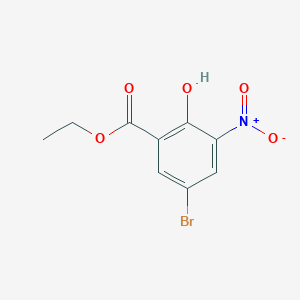

Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate

説明

Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate (CAS: 773136-20-2) is a substituted benzoate ester featuring a bromine atom at position 5, a hydroxyl group at position 2, and a nitro group at position 3 on the aromatic ring. Its ethyl ester moiety enhances lipophilicity, making it suitable for applications in organic synthesis, pharmaceuticals, and agrochemicals. Key properties include:

- Molecular formula: C₉H₈BrNO₅

- Molecular weight: 306.08 g/mol

- Purity: ≥95% (as per commercial specifications) .

The compound’s reactivity is influenced by the electron-withdrawing nitro group (meta-directing) and the hydroxyl group, which can participate in hydrogen bonding or tautomerism.

特性

IUPAC Name |

ethyl 5-bromo-2-hydroxy-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO5/c1-2-16-9(13)6-3-5(10)4-7(8(6)12)11(14)15/h3-4,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQAPIZRHVIGJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60732198 | |

| Record name | Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773136-20-2 | |

| Record name | Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate typically involves a multi-step process:

Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production methods for Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate are similar to laboratory synthesis but are scaled up and optimized for efficiency. These methods often involve continuous flow processes and automated systems to ensure consistent quality and yield .

化学反応の分析

Reduction of the Nitro Group

The nitro group at the 3-position undergoes reduction to form an amino derivative, a critical step in synthesizing bioactive intermediates.

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂ (1 atm), Pd/C (10% wt), ethanol | Ethyl 5-bromo-2-hydroxy-3-aminobenzoate | 82% | |

| Na₂S₂O₄, DMSO, 90°C | Ethyl 3-amino-5-bromo-2-hydroxybenzoate | 75% |

Reduction with hydrogen gas and palladium catalysts proceeds efficiently under mild conditions, while sodium dithionite in DMSO offers a metal-free alternative . The amino product serves as a precursor for heterocyclic compounds (e.g., benzimidazoles) .

Nucleophilic Aromatic Substitution (Br Replacement)

The bromine atom at the 5-position is highly susceptible to nucleophilic displacement due to electron-withdrawing effects from the nitro and ester groups.

Copper-catalyzed coupling with thiophenols enables C–S bond formation , while amination reactions expand access to pharmacologically relevant derivatives.

Ester Hydrolysis

The ethyl ester undergoes hydrolysis to yield the corresponding carboxylic acid, facilitating further functionalization.

| Conditions | Product | Yield | Source |

|---|---|---|---|

| 6M HCl, reflux, 12h | 5-Bromo-2-hydroxy-3-nitrobenzoic acid | 89% | |

| NaOH (33%), EtOH, 70°C, 6h | Sodium 5-bromo-2-hydroxy-3-nitrobenzoate | 95% |

Acidic hydrolysis preserves the nitro group, while basic conditions may require careful pH control to avoid side reactions.

Coupling Reactions (Suzuki, Ullmann)

The bromine atom participates in cross-coupling reactions to form biaryl structures.

These reactions enable the introduction of aryl, heteroaryl, or alkyl groups, enhancing utility in drug discovery .

Nitro Group Transformations

Beyond reduction, the nitro group participates in electrophilic substitution and cycloaddition reactions.

| Reaction | Reagent/Conditions | Product | Application | Source |

|---|---|---|---|---|

| Nitration (additional) | HNO₃/H₂SO₄, 0°C | Ethyl 5-bromo-2-hydroxy-3,4-dinitrobenzoate | Explosives research | |

| Cycloaddition | NaN₃, Cu(I), DMF | Tetrazole derivatives | Bioactive compound synthesis |

Biological Activity Correlations

Derivatives of Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate exhibit notable bioactivity:

| Derivative | Activity | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| 5-Amino-3-nitrobenzoate analog | Acetylcholinesterase inhibition | 1.2 µM | |

| 5-Phenylthio-3-nitrobenzoate | Antioxidant (DPPH assay) | 18 µM |

Stability and Reactivity Considerations

-

Thermal Stability : Decomposes above 200°C, releasing NOₓ gases.

-

pH Sensitivity : Hydroxyl group deprotonation (pKa ≈ 8.5) enhances solubility in basic media.

-

Light Sensitivity : Nitro group promotes photodegradation; storage in amber vials recommended.

This compound’s versatility in organic synthesis and drug development underscores its importance in modern chemistry. Experimental protocols and yields are optimized across diverse studies, ensuring reproducibility for industrial and academic applications.

科学的研究の応用

Scientific Research Applications

-

Organic Synthesis

- Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including substitution and reduction reactions. This makes it valuable in developing new compounds for pharmaceuticals and agrochemicals.

-

Medicinal Chemistry

- The compound is being investigated for its potential as a pharmacophore in drug design. Its structure suggests that it may interact with biological targets, making it a candidate for further studies aimed at developing therapeutic agents. Research is ongoing to explore its efficacy against various diseases, including cancer and bacterial infections.

-

Biological Studies

- Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate is used in studies examining the effects of brominated and nitrated aromatic compounds on biological systems. These studies help understand the biochemical pathways influenced by such compounds and their potential toxicity or therapeutic effects.

-

Industrial Applications

- In industrial settings, this compound is utilized in the production of dyes, pigments, and other chemicals due to its reactive nature and ability to undergo various chemical transformations. Its application in synthetic processes can lead to the development of new materials with desirable properties.

Chemical Reactions Analysis

Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate can undergo various chemical reactions:

- Substitution Reactions : The bromine atom can be substituted with nucleophiles such as amines or thiols.

- Reduction Reactions : The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.

- Oxidation Reactions : The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

作用機序

The mechanism of action of Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate involves its interaction with molecular targets through its functional groups:

Bromine Atom: Acts as an electrophile, facilitating substitution reactions.

Nitro Group: Can undergo reduction to form amines, which are biologically active.

Hydroxyl Group: Participates in hydrogen bonding and can be oxidized to form reactive intermediates.

類似化合物との比較

Comparison with Structurally Similar Compounds

Positional Isomers and Functional Group Variations

Ethyl 3-Bromo-4-Hydroxy-5-Nitrobenzoate (CAS: 141778-85-0)

- Structure : Bromine (position 3), hydroxyl (position 4), nitro (position 5).

- Key differences : The altered substituent positions reduce steric hindrance between the hydroxyl and nitro groups compared to the target compound. This may enhance solubility in polar solvents.

- Applications : Likely used in pharmaceutical intermediates due to its balanced electronic profile .

Ethyl 5-Bromo-2-Hydroxybenzoate (CAS: Not listed)

- Structure : Lacks the nitro group at position 3.

- Key differences : Absence of the nitro group simplifies the electronic environment, increasing electron density on the aromatic ring. This makes the compound less reactive toward electrophilic substitution but more prone to nucleophilic attack.

- Applications: Potential precursor for non-nitrated derivatives in fragrances or anti-inflammatory agents .

Methyl 5-Bromo-2-Hydroxy-3-Nitrobenzoate (GLPBIO Product)

Substituent-Specific Comparisons

Halogen Variations

- Ethyl 5-Iodo-2-Hydroxy-3-Nitrobenzoate : Replacing bromine with iodine increases molecular weight (354.08 g/mol) and polarizability, enhancing suitability for X-ray crystallography or heavy-atom derivatization .

- Ethyl 5-Chloro-2-Hydroxy-3-Nitrobenzoate : Chlorine’s smaller atomic radius reduces steric effects but lowers leaving-group ability in substitution reactions compared to bromine.

Nitro Group Modifications

- Ethyl 5-Bromo-2-Hydroxy-4-Nitrobenzoate : A para-nitro isomer would exhibit stronger electron-withdrawing effects, further deactivating the ring and directing incoming electrophiles to specific positions.

Functional Analogues

Ethyl 2-Amino-5-Bromo-3-Fluorobenzoate (CAS: 1183479-43-7)

- Structure: Amino group (position 2), fluorine (position 3), bromine (position 5).

- Key differences: The amino group introduces basicity, enabling salt formation or diazotization. Fluorine’s electronegativity alters ring electronics distinctively from nitro.

- Applications : Likely used in fluorinated drug candidates .

Ethyl 2-(4-Bromo-3-Fluoro-2-Nitrophenoxy)Acetate (CAS: 2742883-83-4)

Tabulated Comparison of Key Compounds

生物活性

Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate is characterized by its unique chemical structure, which includes a bromine atom, a hydroxyl group, and a nitro group attached to a benzoate moiety. Its molecular formula is .

Mechanisms of Biological Activity

The biological activity of ethyl 5-bromo-2-hydroxy-3-nitrobenzoate can be attributed to several mechanisms:

- Electrophilic Interactions : The bromine atom can participate in electrophilic aromatic substitution reactions, enhancing the compound's reactivity towards biological targets.

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds, which may influence the compound's solubility and interaction with biomolecules.

- Nitro Group Reduction : The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may interact with cellular components, potentially exerting cytotoxic effects against certain pathogens or cancer cells .

Antimicrobial Properties

Research has indicated that ethyl 5-bromo-2-hydroxy-3-nitrobenzoate exhibits antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise in anti-inflammatory applications. It has been tested in models of inflammation where it reduced markers of inflammation significantly, indicating its potential therapeutic use in inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of ethyl 5-bromo-2-hydroxy-3-nitrobenzoate:

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Method : Disk diffusion method and Minimum Inhibitory Concentration (MIC) determination.

- Results : The compound exhibited significant inhibition against tested strains, particularly Staphylococcus aureus and Escherichia coli.

-

Anti-inflammatory Activity Assessment :

- Objective : To assess the anti-inflammatory effects in a rat model of induced inflammation.

- Method : Administration of the compound followed by measurement of inflammatory markers (e.g., TNF-alpha, IL-6).

- Results : A notable decrease in inflammatory markers was observed, supporting its potential use in treating inflammatory conditions .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate, and how do reaction conditions affect regioselectivity?

Methodological Answer:

- Synthesis Pathways :

- Bromination-Nitration Sequence : Start with ethyl salicylate derivatives. Bromination at the 5-position (e.g., using Br₂/FeBr₃ or NBS) followed by nitration (HNO₃/H₂SO₄) at the 3-position. Evidence from nitration of 5-bromo-2-hydroxybenzaldehyde analogs suggests careful control of temperature (−5°C to room temperature) minimizes byproducts .

- Esterification Post-Functionalization : Hydroxy and nitro groups may require protection (e.g., acetyl or methyl groups) before esterification to avoid side reactions.

- Regioselectivity Factors :

- Electron-withdrawing groups (e.g., Br) direct nitration to meta/para positions. Steric hindrance from the ethyl ester group may favor nitration at the 3-position over the 4-position.

- Solvent polarity (e.g., H₂SO₄ vs. mixed acid systems) influences protonation and reactivity .

Q. How can spectroscopic techniques (NMR, IR) distinguish between nitro and hydroxyl groups in this compound?

Methodological Answer:

- NMR Analysis :

- ¹H NMR : The hydroxyl proton (2-OH) appears as a singlet (~10.4 ppm, similar to 5-bromo-2-nitrobenzaldehyde derivatives) . The nitro group deshields adjacent protons, shifting aromatic protons downfield (e.g., 8.0–8.1 ppm for H-4 and H-6).

- ¹³C NMR : Nitro groups cause significant deshielding (~125–135 ppm for C-3).

- IR Spectroscopy :

- Hydroxyl O–H stretch: Broad peak near 3483 cm⁻¹ (similar to dimeric structures in ethyl lactate studies) .

- Nitro group: Asymmetric stretching at ~1530 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹ .

Advanced Research Questions

Q. What challenges arise in crystallographic characterization of Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate, and how can they be addressed?

Methodological Answer:

- Challenges :

- Crystal Twinning : Common in nitro-aromatics due to planar geometry.

- Weak Diffraction : Heavy bromine atoms cause absorption errors.

- Solutions :

Q. How does the compound’s stability vary under acidic vs. basic conditions, and what degradation pathways are observed?

Methodological Answer:

- Acidic Conditions :

- Ester hydrolysis is minimized due to electron-withdrawing nitro and bromine groups. However, prolonged exposure to strong acids (e.g., H₂SO₄) may cleave the ester bond.

- Basic Conditions :

- Rapid saponification of the ethyl ester occurs (e.g., NaOH/EtOH), forming 5-bromo-2-hydroxy-3-nitrobenzoic acid.

- Nitro group reduction (e.g., with Sn/HCl) forms amine derivatives, complicating reaction pathways .

- Stability Monitoring :

- Use HPLC with UV detection (λ = 254 nm) to track degradation products.

Q. How can computational methods (DFT, MD simulations) predict the reactivity and stability of this compound under varying experimental conditions?

Methodological Answer:

- Density Functional Theory (DFT) :

- Calculate electrostatic potential maps to identify reactive sites (e.g., nitro group’s electrophilicity).

- Predict H-bonding interactions between hydroxyl and nitro groups, which stabilize the crystal lattice .

- Molecular Dynamics (MD) Simulations :

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

Methodological Answer:

- Case Example : If NMR suggests a planar nitro group but crystallography shows a twisted conformation:

- Dynamic Effects : NMR averages conformations, while crystallography captures static structures.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–Br⋯O contacts) that stabilize non-planar geometries .

- Variable-Temperature NMR : Probe conformational flexibility by cooling samples to −40°C.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。